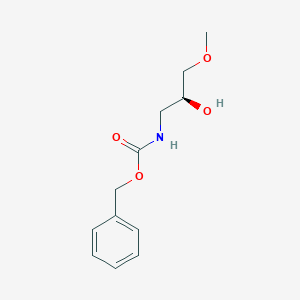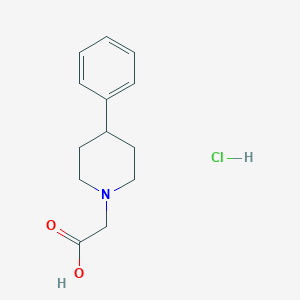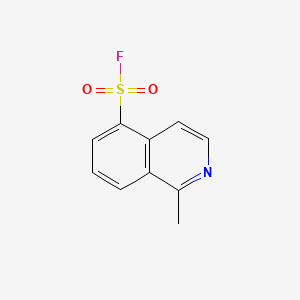
1-Methylisoquinoline-5-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylisoquinoline-5-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry . The presence of the sulfonyl fluoride group in the molecule imparts specific chemical properties that are exploited in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylisoquinoline-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E® . These methods typically offer high yields and can be performed under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF . These reagents act as electrophilic “FSO₂⁺” synthons, facilitating the formation of the C–SO₂F bond. The industrial processes are designed to be efficient and scalable, ensuring the production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylisoquinoline-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), thionyl fluoride, and various nucleophiles . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of sulfonamide derivatives .
Aplicaciones Científicas De Investigación
1-Methylisoquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methylisoquinoline-5-sulfonyl fluoride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various applications, such as the selective modification of proteins in chemical biology . The compound targets specific amino acid residues, leading to the formation of stable adducts that can be used for further studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroisoquinoline: This compound shares a similar structure but lacks the sulfonyl fluoride group.
1-Methylisoquinoline: Similar to 1-Methylisoquinoline-5-sulfonyl fluoride but without the sulfonyl fluoride group.
Uniqueness
This compound is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules .
Propiedades
Fórmula molecular |
C10H8FNO2S |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-methylisoquinoline-5-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3 |
Clave InChI |
LSJGZIVPJYKBQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


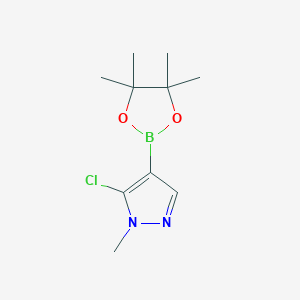

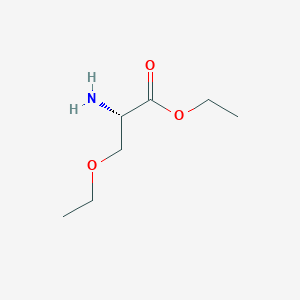
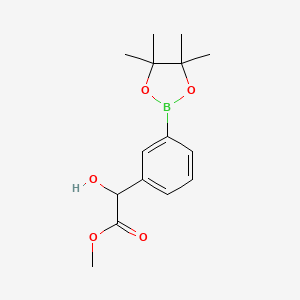
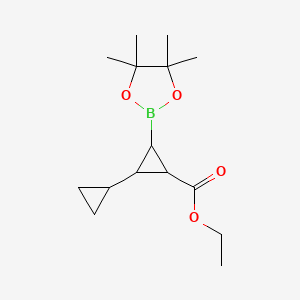
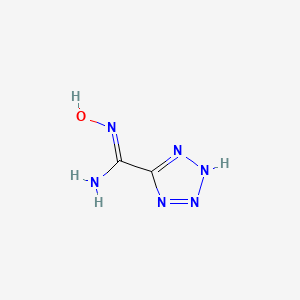
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)

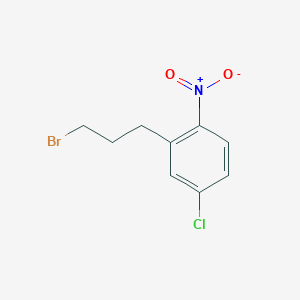
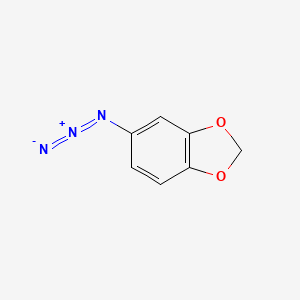
![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
